7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate
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Overview
Description
7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate is a synthetic compound primarily used in proteomics research. It is characterized by its molecular formula C18H31NO7 and a molecular weight of 373.44 g/mol . This compound is often utilized in the study of amino acids and peptides due to its unique structure and properties.
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research
Biochemical Pathways
As it is used in proteomics research , it may be involved in protein synthesis or degradation pathways, but this is speculative and would need to be confirmed by further studies.
Pharmacokinetics
It is soluble in dichloromethane, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.
Action Environment
It is recommended to be stored at -20° c , suggesting that temperature could affect its stability.
Preparation Methods
The synthesis of 7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate involves several steps. The process typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the acylation of the protected amino acid with heptanedioic acid derivatives. The final step involves esterification to introduce the 7-ethyl and 1-methyl ester groups . The reaction conditions often include the use of solvents like dichloromethane, ethyl acetate, and methanol, and the reactions are carried out at low temperatures, typically around -20°C .
Chemical Reactions Analysis
7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amino acid.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of protein structure and function.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products
Comparison with Similar Compounds
7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate can be compared with other similar compounds such as:
N-Boc-2-amino-2-methyl-1-propanol: This compound also contains a Boc-protected amino group but differs in its overall structure and applications.
Other Boc-protected amino acids: These compounds share the Boc protection but vary in their side chains and ester groups
The uniqueness of this compound lies in its specific ester groups and the heptanedioic acid backbone, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7/c1-7-25-14(20)11-9-8-10-13(16(22)24-6)15(21)12(2)19-17(23)26-18(3,4)5/h12-13H,7-11H2,1-6H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWBWKFPGEJSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)C(C)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675708 |
Source
|
Record name | 7-Ethyl 1-methyl 2-{2-[(tert-butoxycarbonyl)amino]propanoyl}heptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-19-3 |
Source
|
Record name | 7-Ethyl 1-methyl 2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]heptanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ethyl 1-methyl 2-{2-[(tert-butoxycarbonyl)amino]propanoyl}heptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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